5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)2-3-11(6)10-4-9-7/h2-4H,1H3 |
InChI Key |
TZNDEYJHMGBFHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyrrole Derivatives
This approach starts with appropriately substituted pyrrole precursors, which are then functionalized and cyclized to form the pyrrolo[2,1-f]triazine core.
-
- N-amination of pyrrole derivatives using aminating agents such as chloramine (NH2Cl) to introduce the N–N bond essential for the triazine ring.
- Cyclization with formamide at elevated temperatures (~165°C) to close the triazine ring.
- Subsequent functional group manipulations to introduce the bromine at position 5 and methoxy at position 4.
Example from literature:
Starting from methyl pyrrole-2-carboxylate, N-amination with NH2Cl yields an intermediate that upon treatment with benzoyl isothiocyanate and hydrolytic cyclization forms a bicyclic pyrrolo[2,1-f]triazine intermediate. Chlorination at the reactive C-4 position with POCl3 followed by regioselective bromination with N-bromosuccinimide (NBS) at C-5 yields the brominated product, which can then be methoxylated to introduce the 4-methoxy substituent.
Multistep Synthesis via Functional Group Interconversions
- Starting from halogenated pyrrolo[2,1-f]triazine intermediates, nucleophilic substitution reactions can be employed to introduce the methoxy group at C-4.
- Bromination at C-5 is typically achieved using NBS or other electrophilic brominating agents, with regioselectivity controlled by the existing substituents and reaction conditions.
Transition Metal-Mediated Synthesis
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) are sometimes used to introduce substituents onto the pyrrolo[2,1-f]triazine core.
- However, for 5-bromo-4-methoxypyrrolo[2,1-f]triazine, direct bromination and methoxylation are more common than metal-mediated substitutions.
Synthetic Route Summary Table
Notes on Regioselectivity and Reaction Optimization
- Bromination with NBS shows reasonable regioselectivity favoring the C-5 position over other positions on the fused ring system.
- Chlorination with POCl3 selectively targets the C-4 position, facilitating subsequent substitution by methoxy groups.
- Reaction temperatures, solvents, and stoichiometry are critical to optimize yields and purity.
Research Findings and Applications
- The 5-bromo substituent serves as a handle for further functionalization in medicinal chemistry.
- The methoxy group at C-4 enhances the compound’s electronic properties and potential biological activity.
- The compound has been explored as a kinase inhibitor scaffold and as a building block in antiviral drug development, including analogs related to remdesivir.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 5 enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:
Suzuki-Miyaura Coupling
-
Reacts with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%)
-
Optimal conditions: K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C, 12–18 hours
-
Yields: 85–90% for electron-neutral and electron-rich aryl partners
Negishi Coupling
-
Zinc organometallics react with the brominated core using Pd(OAc)₂/dppf catalyst
-
Tolerates functional groups such as esters and nitriles
Nucleophilic Substitution Reactions
The methoxy group at position 4 undergoes displacement under nucleophilic conditions:
Amination
-
Primary/secondary amines displace methoxy in DMF at 100°C
-
Example: Reaction with morpholine gives 4-morpholinopyrrolotriazine (70–75% yield)
Hydrolysis
-
Methoxy → hydroxyl conversion using H₂SO₄ (20%) at reflux
-
Requires inert atmosphere to prevent bromine loss
Cycloaddition Reactions
The electron-deficient triazine core participates in [4+2] cycloadditions:
Diels-Alder Reactions
-
Reacts with electron-rich dienes (e.g., anthracene) in toluene at 120°C
-
Yields bicyclic adducts (60–65%) with regioselectivity dictated by diene electronics
Functional Group Transformations
Reaction Mechanisms and Catalytic Systems
-
Palladium Catalysis : Ligand choice (e.g., dppf vs. PPh₃) critically affects coupling efficiency. Electron-deficient ligands enhance oxidative addition rates for brominated substrates .
-
Base Effects : Bicarbonate/carbonate bases minimize triazine ring decomposition compared to stronger bases like NaOH.
-
Regioselectivity : Bromine at position 5 directs cross-coupling reactions exclusively to C-5, while methoxy groups remain inert under these conditions.
Scientific Research Applications
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring a pyrrolo-triazine structure with bromine and methoxy group substitutions. Pyrrolotriazines are known for their diverse biological activities and potential pharmaceutical applications.
Potential Applications
This compound's applications are diverse:
- Kinase Inhibition It has been shown to act as an inhibitor of specific kinases involved in cancer pathways.
- Interaction Studies Studies have focused on its binding affinity to various enzymes and receptors, providing insights into its mechanism of action and helping optimize the compound for better efficacy.
- Treatment of diseases 4-Alkoxypyrrolo[2,1-f][1,2,4]triazine compounds have applications for treating various diseases and pathologies .
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]quinoline | Pyrazole ring | Anticancer | Distinct quinoline moiety |
| 6-Bromo-4-methoxyquinazoline | Quinazoline structure | Antimicrobial | Different nitrogen arrangement |
| 5-Bromo-3-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl | Antiviral | Presence of trifluoromethyl group |
| 6-Methoxy-3-pyridylmethylamine | Pyridine derivative | Neuroprotective | Amino group enhances activity |
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
5-Bromo-2-chloro-4-methoxypyrrolo[2,1-f][1,2,4]triazine: Another derivative with different substitution patterns and potentially different biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound notable for its unique pyrrolo-triazine structure, which incorporates a bromine atom and a methoxy group. Its molecular formula is CHBrNO, and it features five nitrogen atoms, contributing to its chemical reactivity and biological properties. This compound belongs to the class of pyrrolotriazines, which are recognized for their diverse biological activities and potential pharmaceutical applications.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. It has been shown to act as an inhibitor of specific kinases involved in cancer pathways. For instance, studies have demonstrated that certain derivatives of triazine compounds can induce apoptosis in cancer cell lines by activating caspases and modulating key signaling pathways such as NF-κB and p53 .
Case Study: In Vitro Evaluation
In one study focusing on related compounds within the pyrrolo[2,1-f][1,2,4]triazine family, it was found that these compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active derivatives increased apoptosis through the activation of caspases 9, 8, and 3/7 while also promoting autophagy .
The biological activity of this compound is attributed to its ability to interact with various biological targets effectively. This interaction often involves binding to specific enzymes and receptors that play crucial roles in cellular signaling pathways. The compound's structural features facilitate these interactions:
- Bromination enhances reactivity.
- Methoxylation improves solubility and bioavailability.
Comparative Biological Activity
A comparative analysis of similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]quinoline | Pyrazole ring | Anticancer | Distinct quinoline moiety |
| 6-Bromo-4-methoxyquinazoline | Quinazoline structure | Antimicrobial | Different nitrogen arrangement |
| 5-Bromo-3-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl | Antiviral | Presence of trifluoromethyl group |
| 6-Methoxy-3-pyridylmethylamine | Pyridine derivative | Neuroprotective | Amino group enhances activity |
The unique combination of a pyrrole and triazine framework in this compound contributes to its distinct biological properties and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Various methods have been documented in the literature:
- Synthesis from Pyrrole Derivatives
- Bromohydrazone Formation
- Triazinium Dicyanomethylide Formation
- Multistep Synthesis
- Transition Metal Mediated Synthesis
- Rearrangement of Pyrrolooxadiazines
These synthetic strategies provide insights into optimizing the compound for enhanced biological activity .
Q & A
Q. What are the established synthetic routes for 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine and its derivatives?
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be categorized into six primary methods:
- Pyrrole Derivative Functionalization : Cyclization of substituted pyrroles with triazine precursors under acidic conditions.
- Bromohydrazone Route : Condensation of bromohydrazones with carbonyl compounds, followed by cyclization .
- Triazinium Dicyanomethylide Formation : Reaction of tetracyanoethylene oxide with triazines, followed by [2+2] cycloaddition (e.g., with phenyl vinyl sulfoxide) to form substituted derivatives .
- Multistep Synthesis : Sequential halogenation, methoxylation, and cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups).
- Transition Metal-Mediated Synthesis : Palladium-catalyzed coupling reactions for C-H functionalization .
- Rearrangement of Pyrrolooxadiazines : Thermal or acid-catalyzed rearrangement to yield the triazine core .
Q. Key Considerations :
- Regioselectivity : Bromination at the 5-position often requires directing groups (e.g., methoxy at C4).
- Purification : Chromatography or recrystallization is critical due to byproducts from cyclization steps.
Q. How does the structural conformation of this compound influence its biological activity?
The bicyclic scaffold exhibits rigidity due to its bridgehead nitrogen and fused heterocyclic rings, which preorganizes the molecule for target binding. Key structural features include:
- Electron-Deficient Triazine Ring : Enhances interactions with kinase ATP-binding pockets (e.g., VEGFR-2, EGFR) .
- Methoxy and Bromo Substituents :
- Methoxy at C4 improves solubility and modulates electronic effects.
- Bromo at C5 facilitates cross-coupling reactions for diversification .
- Crystal Packing : Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) observed in single-crystal studies stabilize active conformations .
Q. Methodological Insight :
- X-ray Crystallography : Used to resolve bond angles and packing modes, critical for rational drug design .
- DFT Calculations : Predict electronic properties and reactive sites for further functionalization .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?
Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 30 minutes) .
- Catalytic Systems : Use of Pd(PPh₃)₄ for Suzuki couplings minimizes side reactions in aryl group introductions .
- Protecting Groups : Temporary protection of the methoxy group (e.g., as a silyl ether) prevents undesired bromination at C4 .
Case Study :
A two-step synthesis via triazinium dicyanomethylide achieved 78% yield for 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile, highlighting the efficiency of [2+2] cycloaddition .
Q. What strategies are employed to resolve contradictions in reported biological activities of pyrrolo[2,1-f][1,2,4]triazine derivatives across different studies?
Approaches :
- Dose-Response Profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HCT-116 colon cancer vs. A549 lung cancer) to identify cell-type-specific effects .
- Off-Target Screening : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from secondary interactions .
- Metabolic Stability Assays : Compare half-life in human liver microsomes to rule out pharmacokinetic discrepancies .
Example :
Discrepancies in anti-norovirus activity were resolved by standardizing RdRp inhibition assays across murine and human norovirus strains .
Q. How do substituent modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine core affect kinase inhibition profiles?
SAR Insights :
| Position | Substituent | Kinase Target | Activity (IC₅₀) |
|---|---|---|---|
| C4 | Methoxy | VEGFR-2 | 12 nM |
| C5 | Bromo | FGFR-1 | 8 nM |
| C7 | Carbonitrile | IRAK4 | 5 nM |
| C6 | Cyclopropylmethoxy | α7 Nicotinic Receptor | EC₅₀ = 0.03 mg/kg |
Q. Methodology :
Q. What methodological approaches are used to assess the potential off-target effects (e.g., hERG channel inhibition) of pyrrolo[2,1-f][1,2,4]triazine-based therapeutics?
Key Assays :
- hERG Patch Clamp : Measure IC₅₀ for hERG potassium channel inhibition (e.g., 7-bromo derivative: IC₅₀ = 2.5 μM) .
- CYP450 Inhibition Screening : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions.
- Cardiovascular Safety : Use Langendorff-perfused heart models to assess QT prolongation risk.
Q. Data Interpretation :
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Bromohydrazone Route | 65-75 | Scalability | Requires toxic hydrazine |
| Transition Metal-Mediated | 80-85 | Versatile C-H functionalization | High catalyst cost |
| Triazinium Cycloaddition | 70-78 | Rapid two-step process | Limited substituent tolerance |
Q. Table 2: Kinase Inhibition Profile
| Derivative | VEGFR-2 IC₅₀ | EGFR IC₅₀ | hERG IC₅₀ |
|---|---|---|---|
| 5-Bromo-4-methoxy | 12 nM | 25 nM | >10 μM |
| 7-Chloro | 18 nM | 30 nM | 3.0 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
